Cas no 2137667-06-0 (4(3H)-Pyrimidinone, 2-ethyl-6-(1-methyl-3-pyrrolidinyl)-)

4(3H)-Pyrimidinone, 2-ethyl-6-(1-methyl-3-pyrrolidinyl)- Chemical and Physical Properties
Names and Identifiers
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- 4(3H)-Pyrimidinone, 2-ethyl-6-(1-methyl-3-pyrrolidinyl)-
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- Inchi: 1S/C11H17N3O/c1-3-10-12-9(6-11(15)13-10)8-4-5-14(2)7-8/h6,8H,3-5,7H2,1-2H3,(H,12,13,15)
- InChI Key: MAHXSFWTIXYSKW-UHFFFAOYSA-N
- SMILES: C1(CC)=NC(C2CCN(C)C2)=CC(=O)N1
4(3H)-Pyrimidinone, 2-ethyl-6-(1-methyl-3-pyrrolidinyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-697758-0.05g |
2-ethyl-6-(1-methylpyrrolidin-3-yl)pyrimidin-4-ol |
2137667-06-0 | 0.05g |
$900.0 | 2023-03-10 | ||
Enamine | EN300-697758-0.25g |
2-ethyl-6-(1-methylpyrrolidin-3-yl)pyrimidin-4-ol |
2137667-06-0 | 0.25g |
$985.0 | 2023-03-10 | ||
Enamine | EN300-697758-5.0g |
2-ethyl-6-(1-methylpyrrolidin-3-yl)pyrimidin-4-ol |
2137667-06-0 | 5.0g |
$3105.0 | 2023-03-10 | ||
Enamine | EN300-697758-10.0g |
2-ethyl-6-(1-methylpyrrolidin-3-yl)pyrimidin-4-ol |
2137667-06-0 | 10.0g |
$4606.0 | 2023-03-10 | ||
Enamine | EN300-697758-1.0g |
2-ethyl-6-(1-methylpyrrolidin-3-yl)pyrimidin-4-ol |
2137667-06-0 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-697758-0.5g |
2-ethyl-6-(1-methylpyrrolidin-3-yl)pyrimidin-4-ol |
2137667-06-0 | 0.5g |
$1027.0 | 2023-03-10 | ||
Enamine | EN300-697758-2.5g |
2-ethyl-6-(1-methylpyrrolidin-3-yl)pyrimidin-4-ol |
2137667-06-0 | 2.5g |
$2100.0 | 2023-03-10 | ||
Enamine | EN300-697758-0.1g |
2-ethyl-6-(1-methylpyrrolidin-3-yl)pyrimidin-4-ol |
2137667-06-0 | 0.1g |
$943.0 | 2023-03-10 |
4(3H)-Pyrimidinone, 2-ethyl-6-(1-methyl-3-pyrrolidinyl)- Related Literature
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Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387
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Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560
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Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127
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Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133
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Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409
Additional information on 4(3H)-Pyrimidinone, 2-ethyl-6-(1-methyl-3-pyrrolidinyl)-
4(3H)-Pyrimidinone, 2-Ethyl-6-(1-Methyl-3-Pyrrolidinyl) - A Comprehensive Overview
4(3H)-Pyrimidinone, 2-Ethyl-6-(1-Methyl-3-Pyrrolidinyl), also known by its CAS number 2137667-06-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrimidinones, which are heterocyclic aromatic compounds with a six-membered ring containing two nitrogen atoms. The presence of the pyrrolidine ring and the ethyl group introduces unique electronic and steric properties, making it a valuable molecule for various applications.
The structure of 4(3H)-Pyrimidinone is characterized by a pyrimidine ring with a ketone group at position 4. The substituents at positions 2 and 6—specifically, an ethyl group and a 1-methylpyrrolidine group—play a crucial role in determining its chemical reactivity and biological activity. Recent studies have highlighted the potential of this compound in drug design, particularly in the development of kinase inhibitors and other therapeutic agents.
One of the most notable aspects of 4(3H)-Pyrimidinone, 2-Ethyl-6-(1-Methyl-3-Pyrrolidinyl) is its ability to act as a scaffold for constructing bioactive molecules. Researchers have exploited its structural versatility to synthesize derivatives with enhanced pharmacokinetic properties. For instance, modifications to the pyrrolidine ring have been shown to improve solubility and bioavailability, making it a promising candidate for oral drug delivery systems.
In terms of synthesis, several methods have been reported for the preparation of this compound. One common approach involves the cyclization of appropriately substituted amidoximes under acidic conditions. This method not only ensures high yields but also allows for fine-tuning of the substituents to achieve desired physicochemical properties. Recent advancements in catalytic techniques have further streamlined the synthesis process, reducing production costs and enhancing scalability.
The biological activity of 4(3H)-Pyrimidinone has been extensively studied in recent years. In vitro assays have demonstrated its potent inhibitory effects on various protein kinases, which are key targets in cancer therapy. Additionally, this compound has shown anti-inflammatory and antioxidant properties, suggesting its potential application in treating chronic diseases such as neurodegenerative disorders and cardiovascular diseases.
From an environmental perspective, the ecological impact of CAS No. 2137667-06-0 has also been a topic of interest. Studies indicate that it exhibits low toxicity to aquatic organisms under standard testing conditions. However, further research is required to assess its long-term effects on ecosystems and develop sustainable disposal methods.
In conclusion, 4(3H)-Pyrimidinone, 2-Ethyl-6-(1-Methyl-3-Pyrrolidinyl) represents a versatile and promising compound with diverse applications across multiple disciplines. Its unique chemical structure, coupled with recent advances in synthetic methodologies and biological studies, positions it as a key player in modern drug discovery and development.
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